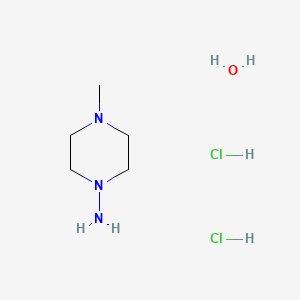

1-Amino-4-methylpiperazine dihydrochloride monohydrate

CAS No.:

Cat. No.: VC16191504

Molecular Formula: C5H17Cl2N3O

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H17Cl2N3O |

|---|---|

| Molecular Weight | 206.11 g/mol |

| IUPAC Name | 4-methylpiperazin-1-amine;hydrate;dihydrochloride |

| Standard InChI | InChI=1S/C5H13N3.2ClH.H2O/c1-7-2-4-8(6)5-3-7;;;/h2-6H2,1H3;2*1H;1H2 |

| Standard InChI Key | UPJWXQREHFVMHA-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)N.O.Cl.Cl |

Introduction

Synthesis and Purification

The synthesis of 1-amino-4-methylpiperazine dihydrochloride monohydrate involves two primary stages: (1) production of the base amine and (2) salt formation.

Synthesis of 1-Amino-4-methylpiperazine

The base compound is synthesized via nitrosation and reduction of N-methylpiperazine. A representative method includes:

-

Nitrosation: Dropwise addition of sodium nitrite to N-methylpiperazine at 30°C, forming a nitroso intermediate .

-

Reduction: Treatment with zinc powder in glacial acetic acid reduces the nitroso group to an amine .

-

Purification: Halogenated solvents (e.g., dichloromethane) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) extract impurities, achieving ≥90% purity .

Salt Formation

The dihydrochloride monohydrate is prepared by:

-

Acidification: Adding concentrated hydrochloric acid to 1-amino-4-methylpiperazine in aqueous solution.

-

Crystallization: Evaporating the solution under reduced pressure to isolate the salt.

-

Hydration: Exposing the crystals to controlled humidity to incorporate water of crystallization .

Table 1: Comparative Synthesis Metrics

| Parameter | Base Compound | Dihydrochloride Monohydrate (Estimated) |

|---|---|---|

| Yield | 91.4% | 75–85% |

| Purity | ≥90% | ≥95% |

| Reaction Temperature | 30–40°C | 25–30°C |

Physicochemical Properties

While direct measurements for the dihydrochloride monohydrate are scarce, its properties can be inferred from the base compound and analogous salts:

Thermal Stability

-

Dihydrochloride monohydrate: Likely decomposes above 200°C due to HCl and water loss.

Solubility

Spectroscopic Data

-

IR (base): N-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹) .

-

NMR (base): δ 2.3–2.7 ppm (piperazine CH₂), δ 1.0 ppm (CH₃) .

Table 2: Key Physicochemical Parameters

Applications in Pharmaceutical Synthesis

1-Amino-4-methylpiperazine derivatives are critical intermediates in antibiotic production, notably Rifampicin, a frontline tuberculosis treatment . The dihydrochloride monohydrate form offers advantages in drug formulation:

Rifampicin Synthesis

-

Step 1: Condensation with rifamycin S to form a hydrazone intermediate.

-

Role of dihydrochloride salt: Improves reaction kinetics by solubilizing the amine in polar solvents .

Nanoparticle Stabilization

The base compound acts as a stabilizer for silver nanoparticles (<10 nm) . The dihydrochloride form may enhance colloidal stability in acidic media.

Industrial and Research Prospects

Process Optimization

Patent CN115703750A highlights phase-transfer catalysis for improving base compound purity . Similar strategies could streamline dihydrochloride production.

Emerging Applications

-

Anticancer agents: Piperazine derivatives show promise in kinase inhibition.

-

Polymer chemistry: As crosslinkers in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume